molecular formula C20H20ClN3OS B2367654 4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-52-0

4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2367654
CAS No.: 537679-52-0
M. Wt: 385.91
InChI Key: KFXFLYPZORPUEE-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydropyrimidine, which is a class of compounds containing a pyrimidine ring which is both saturated and contains two keto groups .


Molecular Structure Analysis

The compound contains a tetrahydropyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. It also has a thioxo group (a sulfur atom double-bonded to a carbon atom), a carboxamide group (a carbonyl group attached to a nitrogen), and phenyl rings substituted with chlorine and methyl groups .


Chemical Reactions Analysis

Tetrahydropyrimidines can undergo a variety of reactions, including reactions at the carbonyl group or involving the ring nitrogen atoms. The specific reactions would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups like the carboxamide, the aromatic phenyl rings, and the halogen .

Scientific Research Applications

Antimicrobial Properties

Some derivatives of 1,2,3,4-tetrahydropyrimidine, similar to the specified compound, have shown significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against bacterial and fungal growth, often showing substantial inhibition compared to standard drugs (Akbari et al., 2008). Another study synthesized a series of similar compounds and confirmed their structures and antimicrobial activity (Gein et al., 2012).

Synthesis and Applications in Drug Development

The compound falls within a class of chemicals used in the synthesis of various biologically active agents. These agents have potential applications in drug development for treating various health conditions. The synthesis processes often involve reactions with different aromatic aldehydes and other compounds, leading to a variety of derivatives with potential biological activities (Abu‐Hashem et al., 2020).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of similar compounds have been conducted to understand their properties better. These studies include X-ray diffraction analysis, IR, NMR, and mass spectral studies. Such research is crucial in determining the potential applications of these compounds in various scientific fields (Ji, 2006).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel pyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals. This compound could potentially be studied for its biological activity .

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-11-7-12(2)9-16(8-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXFLYPZORPUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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